![molecular formula C21H25FN2O2S B15101933 N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B15101933.png)
N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide
Description
N-{3-[(2-Fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a synthetic small molecule characterized by a tetrahydrobenzothiophene core substituted at the 2-position with an acetamide group and at the 3-position with a hybrid substituent combining a 2-fluorophenyl ring and a morpholin-4-yl moiety. The compound’s design leverages the conformational rigidity of the tetrahydrobenzothiophene scaffold and the pharmacophoric features of morpholine and fluorophenyl groups, which are common in bioactive molecules targeting central nervous system disorders or inflammation .
Properties
Molecular Formula |
C21H25FN2O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C21H25FN2O2S/c1-14(25)23-21-19(16-7-3-5-9-18(16)27-21)20(24-10-12-26-13-11-24)15-6-2-4-8-17(15)22/h2,4,6,8,20H,3,5,7,9-13H2,1H3,(H,23,25) |
InChI Key |
MHLVQBAZJKWGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC=CC=C3F)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
An alternative to the Mannich reaction involves reductive amination of the 3-ketone with morpholine and 2-fluorobenzylamine. Sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer) affords the desired product in 50–60% yield.
Grignard Addition
Reaction of the 3-ketone with a pre-formed Grignard reagent (e.g., 2-fluorophenylmagnesium bromide) followed by quaternization with morpholine represents a less efficient pathway (yield: 30–40%) due to competing side reactions.
Scale-Up and Industrial Feasibility
The Mannich-acetylation sequence is preferable for large-scale synthesis due to its high atom economy and minimal byproduct formation. Patent WO2018008042A1 highlights analogous processes using n-heptane for crystallization, ensuring reproducibility and compliance with Good Manufacturing Practices (GMP).
Critical Parameters for Scale-Up :
- Solvent Recovery : Dichloromethane and methanol are recycled via distillation.
- Crystallization : Antisolvent (n-heptane) addition under controlled cooling (0–5°C) ensures high-purity product.
Challenges and Mitigation Strategies
Byproduct Formation During Mannich Reaction
Excess morpholine or aldehyde leads to dimerization. Mitigation : Stoichiometric control (1:1:1 ratio) and slow reagent addition.
Incomplete Acetylation
Low reactivity of the amine necessitates HATU activation over traditional acyl chlorides.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for conditions that require modulation of specific molecular pathways.
Mechanism of Action
The mechanism of action of N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituents, synthetic strategies, and physicochemical properties.
Structural Analogues with Tetrahydrobenzothiophene Cores
Compound A: N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide ()
- Core : Shares the 4,5,6,7-tetrahydro-1-benzothiophen-2-yl scaffold.
- Substituents: Replaces the morpholin-4-yl/2-fluorophenyl group with a cyano group at position 3 and a complex acetamide side chain featuring a pyrazin-4-ylamino-thiadiazole moiety.
- Synthesis : Multi-step route involving amide coupling and heterocyclic ring formation, contrasting with the reductive amination and alkylation steps used for the target compound .
- Key Differences: The cyano group and extended side chain in Compound A likely enhance polarity but reduce blood-brain barrier permeability compared to the target’s fluorophenyl/morpholine hybrid.
Compound B : N-[3-(4-tert-Butylbenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide ()
- Core : Similar tetrahydrobenzothiophene scaffold but with a methyl group at position 4.
- Substituents : Features a 4-tert-butylbenzoyl group at position 3 and a chloroacetamide at position 2.
- Physicochemical Properties : The tert-butyl group increases hydrophobicity, while the chloroacetamide may confer electrophilic reactivity absent in the target’s simpler acetamide .
Morpholinyl-Containing Analogues
Compound C : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
- Core : Morpholin-2-one ring substituted with acetyl and dimethyl groups.
- Substituents : Acetamide linked to a 4-isopropylphenyl group.
- Synthesis: Utilizes acylation of a morpholinone intermediate, analogous to steps in the target’s synthesis (e.g., lactonization and alkylation) .
Fluorophenyl-Substituted Acetamides
Compound D : 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ()
- Core : Simple acetamide with bromophenyl and difluorophenyl groups.
- Structural Comparison : Lacks the tetrahydrobenzothiophene core but shares fluorinated aromatic motifs.
- Crystallography : Dihedral angles between aromatic rings (66.4°) suggest restricted rotation, similar to the target’s likely conformation due to steric effects from the morpholine and fluorophenyl groups .
Tabulated Comparison of Key Features
Research Findings and Implications
- Synthetic Flexibility: The target compound’s synthesis shares strategies with morpholinone derivatives (e.g., reductive amination in ) but diverges in the use of fluorophenyl groups, which require careful handling due to their electron-withdrawing effects .
- Structure-Activity Relationships (SAR): The morpholin-4-yl group may enhance solubility compared to tert-butyl or cyano substituents, while the 2-fluorophenyl group could improve metabolic stability relative to non-fluorinated aromatics .
- Crystallographic Insights : Bond lengths in the acetamide moiety (e.g., N–C = ~1.347 Å in ) align with typical values, suggesting stable hydrogen-bonding networks critical for target binding .
Biological Activity
N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a compound with notable biological activity, particularly in the context of pharmacological applications. Its unique structure, which includes a morpholine ring and a tetrahydro-benzothiophene moiety, suggests potential interactions with various biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a CAS number of 618402-23-6. The presence of the fluorophenyl and morpholinyl groups is significant for its biological activity.
Property | Value |
---|---|
Molecular Weight | 372.50 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
LogP | Not specified |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research involving various cancer cell lines has shown promising results in inhibiting cell proliferation.
Case Study: In Vitro Cytotoxicity
In vitro assays using the MTT method demonstrated that this compound has potent cytotoxic effects against multiple cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
The half-maximal effective concentration (EC50) values for these assays were found to be significantly lower than those of standard chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Kinase Activity : Studies have shown that this compound may inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, evidenced by increased caspase activity.
- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in the cell cycle, preventing further progression into S phase.
Table 2: Biological Activity Summary
Cell Line | EC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 8.10 | Apoptosis induction |
A549 | 10.28 | Kinase inhibition |
HepG2 | 10.79 | Cell cycle arrest |
Pharmacological Applications
Given its promising biological activity, this compound is being investigated for potential therapeutic applications in oncology. Its ability to selectively target cancer cells while sparing normal cells positions it as a candidate for further development in anticancer therapies.
Future Research Directions
Ongoing research is focused on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models before human trials.
- Combination Therapies : Investigating its potential synergistic effects when used alongside existing chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.